molecular formula C9H8BNO3 B8187524 1-Hydroxyisoquinoline-7-boronic acid

1-Hydroxyisoquinoline-7-boronic acid

Cat. No.: B8187524
M. Wt: 188.98 g/mol
InChI Key: YVUAXDZHRDWMBL-UHFFFAOYSA-N
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Description

1-Hydroxyisoquinoline-7-boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of both a boronic acid group and a hydroxyisoquinoline moiety, making it a versatile reagent in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxyisoquinoline-7-boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs palladium catalysts and boronic acids to couple aryl or vinyl halides with boronic acids . The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxyisoquinoline-7-boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.

Major Products: The major products formed from these reactions include boronic esters, borates, boranes, borohydrides, ethers, and esters, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Hydroxyisoquinoline-7-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as sensing and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Hydroxyphenylboronic acid
  • 2-Aminophenylboronic acid

Comparison: 1-Hydroxyisoquinoline-7-boronic acid is unique due to its hydroxyisoquinoline moiety, which imparts distinct chemical reactivity and biological activity compared to other boronic acids. This uniqueness makes it particularly valuable in applications requiring specific interactions with biological molecules and in the synthesis of complex organic structures .

Properties

IUPAC Name

(1-oxo-2H-isoquinolin-7-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BNO3/c12-9-8-5-7(10(13)14)2-1-6(8)3-4-11-9/h1-5,13-14H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUAXDZHRDWMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C=CNC2=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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